molecular formula C17H17N3O2 B2694996 (E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2034894-66-9

(E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2694996
CAS RN: 2034894-66-9
M. Wt: 295.342
InChI Key: YFXIARHOYDNQQQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one, also known as PP2A inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential use in cancer research. This compound is a potent inhibitor of protein phosphatase 2A (PP2A), which is a critical enzyme involved in regulating cell growth, differentiation, and survival.

Scientific Research Applications

Anti-Tubercular Activity

(E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates novel therapeutic options. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant anti-TB activity, with low cytotoxicity to human cells .

N-Oxide Formation

The synthesis of pyridine N-oxides from this compound has been investigated. The key intermediate, obtained through a four-step procedure, provides a versatile platform for further functionalization. N-oxides are valuable intermediates in organic synthesis and can serve as precursors for various bioactive molecules .

Catalyst-Free Synthesis of Carbamates

Researchers have utilized this compound in the catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates. These carbamates find applications in medicinal chemistry, as they often exhibit biological activity. The straightforward synthetic route highlights the compound’s versatility .

properties

IUPAC Name

(E)-3-phenyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16(8-7-14-5-2-1-3-6-14)20-12-9-15(13-20)22-17-18-10-4-11-19-17/h1-8,10-11,15H,9,12-13H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXIARHOYDNQQQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

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